molecular formula C22H21N7O3 B2607813 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1219902-20-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2607813
CAS No.: 1219902-20-1
M. Wt: 431.456
InChI Key: QQQINEXRFKFXKK-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
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Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of 395.5 g/mol. The compound features a pyridazinone core, an ethoxyphenyl substituent, and a tetrazole moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with disease processes, particularly in cancer and inflammatory conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridazinone derivatives induce apoptosis in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyridazinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant microorganisms .

Data Summary

Activity Effect Cell Lines/Organisms
AnticancerInduces apoptosisMCF-7, Bel-7402
Anti-inflammatoryInhibits pro-inflammatory cytokinesIn vitro models
AntimicrobialActive against bacterial strainsVarious pathogenic bacteria

Case Studies

A notable study evaluated the anticancer properties of a related pyridazinone derivative, showing enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the role of ROS in mediating the apoptotic effects of the compound on cancer cells . Another investigation focused on the anti-inflammatory potential of similar compounds, demonstrating significant reductions in inflammation markers in animal models .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O3/c1-2-32-19-8-6-16(7-9-19)20-10-11-21(30)28(25-20)13-12-23-22(31)17-4-3-5-18(14-17)29-15-24-26-27-29/h3-11,14-15H,2,12-13H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQINEXRFKFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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